dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
Description
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is a synthetic organophosphorus compound characterized by a central phosphorus atom bonded to two butyloxy groups, a 2-fluorophenyl-substituted methyl group, and a phenylamino moiety. The 2-fluorophenyl group likely introduces electronic and steric effects that influence reactivity and stability, analogous to substituents like methoxy or chloro in related compounds .
Properties
IUPAC Name |
N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLQGZHUNLQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include careful control of temperature, pressure, and reaction time to optimize the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The fluorine atom in the [(2-fluorophenyl)(phenylamino)methyl] moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted [(2-fluorophenyl)(phenylamino)methyl] compounds .
Scientific Research Applications
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Linear vs. Cyclic Phosphonates
- Linear α-Aminophosphonates (e.g., compound 3): Synthesized via T3P®-catalyzed Kabachnik–Fields reactions under mild conditions (25°C, 1 h). The linear structure arises from the addition of aniline and dialkyl phosphites to 2-alkynylbenzaldehydes. Yields range from 87–98%, with electron-withdrawing substituents (e.g., Cl) favoring higher yields compared to electron-donating groups (e.g., OMe, 89%) .
- Cyclic 1,2-Dihydroisoquinolinyl Phosphonates (e.g., compound 4): Formed via Cu-catalyzed cyclization under solvent-free or acetonitrile conditions (60–80°C, 1 h). Copper catalysts (e.g., CuCl) promote intramolecular cyclization, achieving up to 100% conversion. Cyclic derivatives are of interest for bioactive applications due to their fused heterocyclic systems .
Substituent Effects
- Electron-Donating Groups (e.g., 4-methoxy in compound 7):
Reduce yields (87–89%) due to destabilization of intermediates . - Electron-Withdrawing Groups (e.g., 4-chloro in compound 9):
Enhance yields (98%) by stabilizing transition states . - Fluorine Substituents (hypothetical for target compound): The 2-fluorophenyl group may balance electronic effects (inductive withdrawal vs.
Catalytic Systems and Reaction Efficiency
Data Tables
Table 1. Comparative Analysis of Key Phosphonate Derivatives
Biological Activity
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that has garnered attention for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO3P. It features a phosphonate group attached to a complex aromatic structure, which contributes to its reactivity and biological interactions. The presence of the fluorinated aromatic ring enhances its lipophilicity, potentially influencing its biological activity.
Research indicates that this compound exhibits moderate biological activity, particularly against glioblastoma multiforme cell lines such as T98G and U-118 MG. Its mechanism involves mimicking the transition state of peptide hydrolysis, allowing it to act as an enzyme inhibitor. This characteristic positions it as a potential candidate in drug development aimed at targeting specific enzymes involved in cancer progression .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of glioblastoma cell lines, with studies indicating IC50 values in the low micromolar range (approximately 7 to 20 µM) against these cell lines .
- Enzyme Inhibition : Due to its structural similarity to phosphate esters, it interferes with critical biochemical pathways, enhancing its potential as an enzyme inhibitor.
- Stability : The stability of the C–P bond under physiological conditions makes it suitable for therapeutic applications, contrasting with traditional phosphate esters which are more susceptible to hydrolysis .
Comparative Analysis with Similar Compounds
This compound shares similarities with other organophosphorus compounds but stands out due to its specific structural features. Below is a comparison table highlighting similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dibutyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate | C15H24FO4P | Hydroxy group enhances solubility and reactivity |
| Dibutyl [amino(pentafluorophenyl)methyl]phosphonate | C15H21F5NO3P | Contains multiple fluorine atoms affecting lipophilicity |
| Diphenyl [(cyclohexylamino)(phenyl)methyl]phosphonate | C19H23NO3P | Different amine structure may alter biological activity |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against glioblastoma cell lines. For instance, studies using the MTT assay confirmed its ability to inhibit cell proliferation effectively .
- Mechanistic Insights : Further research has indicated that this compound can induce apoptosis in cancer cells by disrupting normal cell signaling pathways. In particular, it targets cathepsin activity, which is crucial for tumor progression and metastasis .
- Synthesis and Yield : The synthesis typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. Automated reactors are often used in industrial settings to ensure consistent quality and yield through precise control of reaction conditions.
Q & A
Q. What are the recommended synthetic routes for dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate, and what challenges exist in optimizing its yield and purity?
- Methodological Answer : The synthesis of phosphonate derivatives typically involves Grignard reactions or nucleophilic substitution. For analogous compounds (e.g., diphenylphosphonic acid), Grignard reagents react with phosphorus precursors (e.g., PCl₃) under controlled conditions (15–25°C) to form intermediates, followed by oxidation and hydrolysis . Key challenges include:
- Low yields (e.g., 30% for diphenylphosphonic acid) due to side reactions or incomplete purification .
- Purification : Use column chromatography or recrystallization from solvents like THF/chlorobenzene to isolate the product .
- Safety : Handle intermediates (e.g., phosphonochloridates) in inert atmospheres to avoid hydrolysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography resolves bond angles and hydrogen-bonding networks. For example, dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate crystallizes in a monoclinic system (space group C2/c, β = 122.1°, Z = 8), with N–H···O and π-π interactions stabilizing the structure .
- Spectroscopy :
- ³¹P NMR identifies phosphonate environments (δ ~20–30 ppm).
- FT-IR confirms P=O (1150–1250 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
Q. What are the key stability considerations for handling and storing this phosphonate derivative?
- Methodological Answer :
- Moisture Sensitivity : Store in sealed containers under dry inert gas (e.g., N₂) to prevent hydrolysis of the phosphonate ester .
- Thermal Stability : Monitor decomposition temperatures via TGA; similar compounds (e.g., dibutyl methylphosphonate) have flash points >200°C .
- Light Exposure : Protect from UV light to avoid radical degradation, as observed in arylphosphonates .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., at the phosphorus center) to predict regioselectivity. Compare computed ³¹P NMR shifts with experimental data to validate intermediates .
- MD Simulations : Study solvent effects on reaction kinetics (e.g., THF vs. toluene) by simulating solvation shells around the phosphonate group .
Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity under varying conditions?
- Methodological Answer :
- Controlled Replicates : Use randomized block designs (e.g., split-split plots for temperature/pH variables) to isolate confounding factors .
- Cross-Validation : Compare reactivity assays (e.g., hydrolysis rates in acidic vs. basic media) with structurally similar compounds (e.g., dimethyl phosphonates) to identify outliers .
- Advanced Analytics : Employ LC-MS/MS to detect trace impurities (e.g., residual catalysts) that may alter reactivity .
Q. How should researchers design experiments to assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Studies :
- Hydrolysis : Test stability in aqueous buffers (pH 4–10) at 25–60°C, monitoring degradation via ³¹P NMR .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify photoproducts using HPLC .
- Biotic Studies :
- Microbial Degradation : Incubate with soil microbiota and track metabolite formation (e.g., fluorophenol) via GC-MS .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity (EC₅₀) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
